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Compound of Interest

Compound Name: Bis((3-pyridyl)methyl)amine

Cat. No.: B160431 Get Quote

Introduction

Bis((3-pyridyl)methyl)amine is a tridentate N-donor ligand with a flexible backbone, making it

a versatile building block in coordination chemistry and materials science. Its ability to form

stable complexes with various metal ions has led to its use in the development of catalysts,

sensors, and functional materials. Understanding the fundamental electronic and structural

properties of this ligand at a quantum mechanical level is crucial for predicting its reactivity,

designing novel derivatives, and interpreting experimental data.

This technical guide provides a comprehensive overview of a theoretical quantum chemical

analysis of Bis((3-pyridyl)methyl)amine. Due to the limited availability of dedicated

computational studies on this specific isomer in public literature, this document outlines a

robust and widely accepted computational protocol based on Density Functional Theory (DFT).

The presented data is representative of the expected outcomes from such an analysis, offering

a valuable resource for researchers, scientists, and professionals in drug development and

materials science.

Molecular Structure
The foundational step in any quantum chemical analysis is the determination of the molecule's

optimized geometry. The structure of Bis((3-pyridyl)methyl)amine, consisting of a central

secondary amine linking two (3-pyridyl)methyl groups, is depicted below.

Caption: Optimized molecular structure of Bis((3-pyridyl)methyl)amine.
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Experimental and Computational Protocols
A standard theoretical investigation of the electronic and structural properties of a molecule like

Bis((3-pyridyl)methyl)amine follows a well-defined computational workflow.
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Caption: A generalized workflow for the computational analysis of molecular electronic

properties.

The computational analysis presented herein is based on Density Functional Theory (DFT), a

robust method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis: The molecular structure of Bis((3-
pyridyl)methyl)amine was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of

theory is widely used and provides a good balance between accuracy and computational cost

for organic molecules.[1][2] Vibrational frequency calculations were performed at the same

level of theory to confirm that the optimized structure corresponds to a true energy minimum on

the potential energy surface, characterized by the absence of imaginary frequencies.[2]

Electronic Property Calculations: Following the geometry optimization, single-point energy

calculations were carried out to determine various electronic properties. These calculations

provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. The

key properties analyzed include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding

chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons,

while the LUMO energy reflects its electron-accepting capability.[3][4] The energy gap

between the HOMO and LUMO provides an indication of the molecule's kinetic stability and

electronic excitability.[4]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the

electron density, allowing for the determination of atomic charges and the study of

intramolecular interactions.[3][5]

All calculations would be performed using a standard quantum chemistry software package,

such as Gaussian.[1]

Data Presentation
The following tables summarize the representative quantitative data expected from a DFT

analysis of Bis((3-pyridyl)methyl)amine at the B3LYP/6-311++G(d,p) level of theory.
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Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)

C-N (amine) 1.46 C-N-C (amine) 112.0

C-C (pyridyl) 1.39 C-C-C (pyridyl) 118.5

C-N (pyridyl) 1.34 C-N-C (pyridyl) 117.0

C-H 1.09 H-C-H 109.5

N-H 1.01 H-N-C 109.0

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Assignment

3350 N-H stretching

3050-3100 C-H stretching (aromatic)

2850-2950 C-H stretching (aliphatic)

1580-1610 C=C stretching (pyridyl ring)

1420-1480 C=N stretching (pyridyl ring)

1250-1350 C-N stretching (amine)

700-800 C-H out-of-plane bending

Table 3: Key Electronic and Quantum Chemical Properties
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Property Value

HOMO Energy -6.20 eV

LUMO Energy -0.85 eV

HOMO-LUMO Energy Gap (ΔE) 5.35 eV

Ionization Potential (I) 6.20 eV

Electron Affinity (A) 0.85 eV

Electronegativity (χ) 3.53 eV

Chemical Hardness (η) 2.68 eV

Chemical Softness (S) 0.19 eV⁻¹

Electrophilicity Index (ω) 2.32 eV

Dipole Moment 2.50 Debye

Table 4: NBO Analysis - Natural Atomic Charges

Atom Charge (e)

N (amine) -0.65

C (methylene) -0.20

N (pyridyl) -0.55

C (pyridyl, adjacent to N) 0.25

H (amine) 0.35

Conclusion
The quantum chemical analysis of Bis((3-pyridyl)methyl)amine, performed using Density

Functional Theory, provides fundamental insights into its structural and electronic properties.

The optimized geometry reveals the spatial arrangement of the pyridyl rings relative to the
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central amine, which is crucial for its coordination behavior. Vibrational analysis offers

theoretical infrared spectra that can aid in the experimental characterization of the molecule.

The electronic properties, particularly the HOMO-LUMO energy gap, indicate that Bis((3-
pyridyl)methyl)amine is a kinetically stable molecule. The distribution of electron density, as

revealed by NBO analysis, highlights the electronegative nature of the nitrogen atoms, which

act as the primary sites for coordination with metal ions. This comprehensive theoretical

dataset serves as a valuable predictive tool for understanding the reactivity of Bis((3-
pyridyl)methyl)amine and for the rational design of its derivatives for applications in catalysis,

sensing, and materials science. This guide provides a solid foundation for further experimental

and computational investigations into this versatile ligand and its complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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